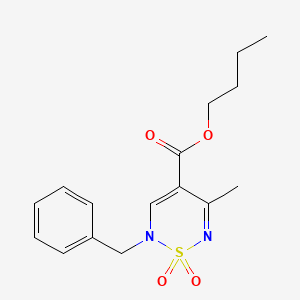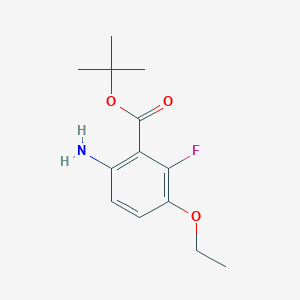![molecular formula C23H33N3O3S B2505656 3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024591-25-0](/img/structure/B2505656.png)
3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C23H33N3O3S and its molecular weight is 431.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Properties
Quinazolines, specifically fused pyrimidine derivatives, have been identified as potential drug molecules against various types of proliferative diseases. These compounds are instrumental due to their ability to inhibit protein kinases that are over-expressed in such conditions. For instance, PD153035 and IRESSA (gefitinib, ZD1839) are renowned inhibitors of EGFR tyrosine kinase, with IRESSA being FDA-approved for treating advanced non-small-cell lung cancer (NSCLC). Another compound, KF31327, has shown significantly higher inhibitory activity on cyclic GMP-specific phosphodiesterase compared to sildenafil (Viagra), highlighting the therapeutic potential of quinazoline derivatives in addressing proliferative diseases (Őrfi et al., 2004).
Antibacterial Activity
Novel series of imidazoquinazolines have shown significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Certain compounds within this class exhibited higher potency than the reference standard ciprofloxacin, particularly against Gram-positive organisms. This suggests that these derivatives could serve as a foundation for developing new antibacterial agents (Nasr et al., 2003).
Receptor Affinity and Enzyme Activity
Quinazoline derivatives have been synthesized and evaluated for their biological activity, including receptor affinity for various serotonin and dopamine receptors and inhibitory potencies for specific phosphodiesterases. Such studies are crucial for determining the structural features responsible for receptor and enzyme activity, and for guiding the development of compounds with potential therapeutic applications (Zagórska et al., 2016).
Antitumor Effects
Quinazoline derivatives have demonstrated selective effects on cell survival and growth in non-small cell lung cancer (NSCLC) cell lines, both in vitro and in vivo. These compounds have shown promise in inhibiting EGFR-dependent pathways and inducing apoptosis, providing a multifaceted approach to cancer treatment. For instance, a compound named B-2 displayed stronger efficacy in tumor growth inhibition compared to Iressa, a well-known cancer drug, in animal models (Chen et al., 2011).
Catalysis and Synthesis of N-fused Heterocycles
Quinazoline derivatives have been utilized in catalytic amounts to synthesize novel conjugated imidazole-quinoline derivatives under solvent-free conditions. This process highlights the potential of these compounds in facilitating chemical reactions, leading to high-yield production of complex molecules with potential pharmaceutical applications (Mouradzadegun et al., 2015).
Propiedades
IUPAC Name |
8,9-dimethoxy-5-octylsulfanyl-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c1-6-7-8-9-10-11-12-30-23-24-17-14-19(29-5)18(28-4)13-16(17)21-25-22(27)20(15(2)3)26(21)23/h13-15,20H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYUFMXUSJRQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC2=CC(=C(C=C2C3=NC(=O)C(N31)C(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Morpholin-4-yl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2505573.png)
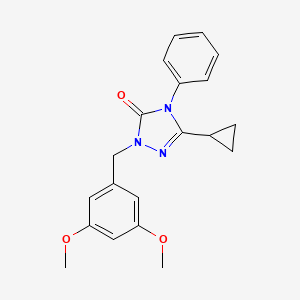
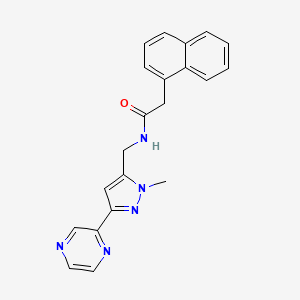
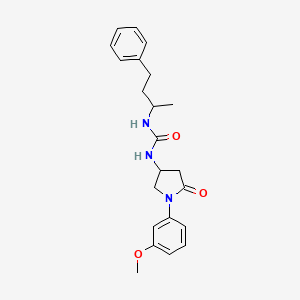
![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2505579.png)
![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2505580.png)
![(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2505583.png)
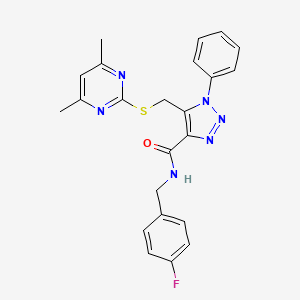
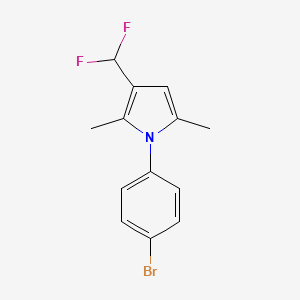
![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)
![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)
